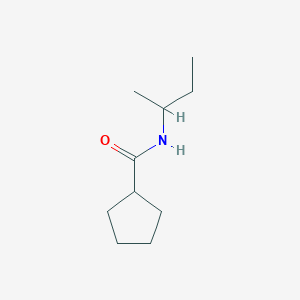![molecular formula C24H34N2O3 B6077346 2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol, commonly known as EBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EBPE is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of EBPE is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been suggested that it acts by modulating the activity of certain neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
EBPE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been found to modulate the activity of certain neurotransmitters involved in the regulation of cognitive function. Additionally, it has been found to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
EBPE has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to be relatively safe and non-toxic. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of EBPE. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to investigate its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
In conclusion, EBPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, and has been studied for its potential use in the treatment of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for its study.
Synthesemethoden
EBPE can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzaldehyde with piperazine in the presence of acetic acid to form 1-(4-ethoxybenzyl)piperazine. The second step involves the reaction of 1-(4-ethoxybenzyl)piperazine with 4-ethoxybenzyl chloride in the presence of potassium carbonate to form 1,4-bis(4-ethoxybenzyl)piperazine. The final step involves the reduction of 1,4-bis(4-ethoxybenzyl)piperazine with sodium borohydride in the presence of ethanol to form EBPE.
Wissenschaftliche Forschungsanwendungen
EBPE has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1,4-bis[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-28-23-9-5-20(6-10-23)17-25-14-15-26(22(19-25)13-16-27)18-21-7-11-24(12-8-21)29-4-2/h5-12,22,27H,3-4,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJWSFDUOIXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,4-Bis(4-ethoxybenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)